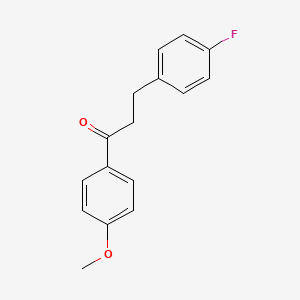

3-(4-Fluorophenyl)-4'-methoxypropiophenone

Vue d'ensemble

Description

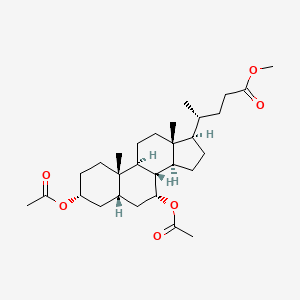

This would typically include the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Applications De Recherche Scientifique

Synthesis and Material Development

- Hexadeuterated Diethylstilbestrol Synthesis : The compound was used in the synthesis of hexadeuterated diethylstilbestrol, highlighting its role in advanced chemical synthesis processes (Derks & Wynberg, 1983).

- Friedel–Crafts Acylation : It served as an intermediate in the production of fine chemicals and pharmaceuticals, synthesized via Friedel–Crafts acylation of anisole with propionic anhydride (Yadav & George, 2006).

Pharmaceutical Research

- Discovery of Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound , were identified as potent and selective Met kinase inhibitors (Schroeder et al., 2009).

- Development of Antitumor Agents : The compound was involved in the synthesis and preclinical evaluation of new antitumor agents, demonstrating its utility in cancer research (Chou et al., 2010).

Polymer and Materials Science

- Poly(arylene ether sulfone) Synthesis : Used in the synthesis of a new sulfonated side-chain grafting unit for the development of comb-shaped poly(arylene ether sulfone) copolymers, demonstrating applications in materials science (Kim, Robertson, & Guiver, 2008).

Chemistry and Catalysis

- Catalysis in Chemical Reactions : Showed utility in the study of chemical reactions like electrophilic ipso-cyclization of N-(p-methoxyaryl)propiolamides (Tang, Yin, Tang, & Li, 2008).

- Photochemical Probes : The compound was used in photochemical studies, specifically in the photochemical probes of conformational mobility in liquid crystals (Workentin, Fahie, & Leigh, 1991).

Safety And Hazards

This involves a discussion of the compound’s toxicity, its potential hazards, how to handle it safely, and what to do in case of an accident.

Orientations Futures

This could involve a discussion of potential future research directions, such as new reactions that the compound could undergo, new uses for the compound, or new methods for synthesizing it.

Propriétés

IUPAC Name |

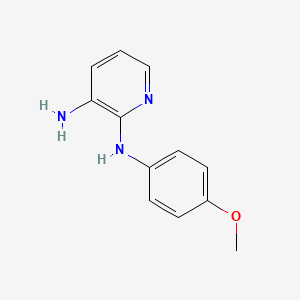

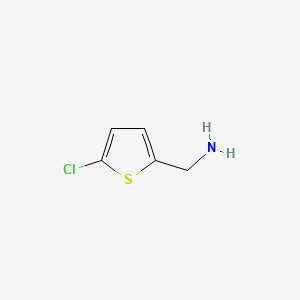

3-(4-fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSZPMGLWZECGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469023 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-4'-methoxypropiophenone | |

CAS RN |

886620-76-4 | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)